1-(4-Decylphenyl)-2,2,2-trifluoroethanone CAS 100444-41-5 properties
1-(4-Decylphenyl)-2,2,2-trifluoroethanone CAS 100444-41-5 properties
An In-Depth Technical Guide to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone (CAS 100444-41-5): Properties, Synthesis, and Applications
Introduction and Overview
1-(4-Decylphenyl)-2,2,2-trifluoroethanone is a specialized aromatic ketone characterized by three key structural motifs: a para-substituted phenyl ring, a reactive trifluoromethyl ketone group, and a long-chain C10 alkyl (decyl) substituent. This unique combination of a lipophilic tail and an electron-withdrawing polar head group makes it a valuable intermediate in various fields of chemical synthesis. Its molecular formula is C18H25F3O, and it has a molecular weight of 314.39 g/mol .[1][2]
The trifluoroacetophenone core is a well-established pharmacophore and a versatile synthon in medicinal chemistry and agrochemical development.[3][4] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The decyl chain further modulates these physicochemical properties, making this compound a strategic building block for creating molecules with tailored characteristics for specific biological or material science applications. This guide provides a comprehensive technical overview of its properties, synthesis protocols, and potential applications for professionals in research and development.
Caption: Predicted key fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the functional groups present. [5][6]
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aliphatic C-H | 2850-2960 | Stretch (from decyl chain) |
| Aromatic C-H | 3030-3100 | Stretch |
| Carbonyl (C=O) | 1710-1730 | Strong stretch, shifted to higher frequency by -CF₃ group |
| Aromatic C=C | 1585-1600 | Ring stretch |
| C-F | 1100-1300 | Strong, multiple bands for -CF₃ group |
Synthesis Methodologies
Aryl trifluoromethyl ketones are typically synthesized via two robust and well-documented pathways: Friedel-Crafts acylation and organometallic addition to a trifluoroacetyl source. The choice of method often depends on the availability of starting materials and substrate tolerance.
Method A: Friedel-Crafts Acylation of Decylbenzene
This is a direct and efficient method involving the electrophilic acylation of an activated aromatic ring. [7][8]Decylbenzene is reacted with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst.
Experimental Protocol:
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Setup: An oven-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert, anhydrous atmosphere.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent (e.g., dichloromethane). The mixture is cooled to 0°C in an ice bath.
-
Substrate Addition: Decylbenzene (1.0 equivalent) is added to the stirred suspension.
-
Acylation: Trifluoroacetic anhydride (1.1 equivalents) is dissolved in dichloromethane and added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitored by TLC or GC-MS.
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Workup: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl. This quenches the reaction and dissolves the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Causality and Rationale:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Water would deactivate the catalyst and hydrolyze the anhydride.
-
Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the anhydride, creating a highly electrophilic acylium ion ([CF₃CO]⁺), which is necessary to overcome the aromaticity of the benzene ring.
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Temperature Control: The reaction is highly exothermic. Low initial temperatures are crucial to prevent side reactions, such as polysubstitution or degradation of the starting material.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Method B: Grignard-Based Synthesis
This approach is useful when the starting material is a haloarene. It involves the formation of an organometallic (Grignard) reagent, which then acts as a nucleophile, attacking a trifluoroacetic acid derivative. [4][9] Experimental Protocol:
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Grignard Formation: An oven-dried flask under an inert atmosphere is charged with magnesium turnings (1.5 equivalents) and a small crystal of iodine (as an initiator). A solution of 1-bromo-4-decylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent, 4-decylphenylmagnesium bromide. The reaction is typically refluxed for 1-2 hours to ensure complete formation.
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Reaction Setup: A separate, dry, three-necked flask is charged with a trifluoroacetylating agent, such as methyl trifluoroacetate (1.5 equivalents), in anhydrous THF and cooled to -78°C (dry ice/acetone bath).
-
Nucleophilic Addition: The freshly prepared Grignard reagent is transferred via cannula into the cooled solution of methyl trifluoroacetate at a rate that maintains the temperature below -60°C.
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Reaction: The mixture is stirred at -78°C for 1-2 hours and then allowed to slowly warm to room temperature.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: The mixture is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine.
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Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by vacuum distillation or column chromatography as described in Method A.
Causality and Rationale:
-
Grignard Reagent: The highly nucleophilic carbon of the Grignard reagent is required to attack the electrophilic carbonyl carbon of the trifluoroacetate ester.
-
Anhydrous THF: Ethereal solvents like THF are essential to stabilize the Grignard reagent and prevent its rapid decomposition by protic sources (e.g., water).
-
Low Temperature (-78°C): This is critical to prevent the Grignard reagent from adding twice to the ester, which would result in a tertiary alcohol byproduct. It also minimizes side reactions with the ketone product once it is formed.
Applications in Research and Development
1-(4-Decylphenyl)-2,2,2-trifluoroethanone is not typically an end-product but rather a high-value intermediate for constructing more complex molecules.
-
Pharmaceutical Synthesis: Trifluoroacetophenones are precursors to a wide range of bioactive compounds, including inhibitors of p38 MAP kinase and acetylcholinesterase. [3]The decyl chain provides a large, lipophilic handle that can be used to anchor molecules within biological membranes or to explore hydrophobic binding pockets in protein targets, making it a useful tool in structure-activity relationship (SAR) studies. [10]
-
Agrochemical Development: This compound is an important intermediate for producing advanced pesticides, particularly isoxazoline-substituted benzamides, which are known for their insecticidal properties. [4]The trifluoromethyl group is a key pharmacophore in many modern agrochemicals, enhancing their efficacy and stability.
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Materials Science: The molecule's rod-like shape, consisting of a rigid aromatic core, a polar head, and a flexible nonpolar tail, is characteristic of molecules used in the formulation of liquid crystals. Further derivatization could lead to novel materials with specific phase transition behaviors for use in display technologies or sensors.
Safety and Handling
While specific toxicological data for 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is not available, data from structurally related compounds and supplier safety information indicate that it should be handled as an irritant. [2][11][12]
| Hazard Information | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves, eye protection, and face protection.<br>P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat. [13]* Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental release, absorb the spill with an inert material and dispose of it as chemical waste. [13] First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [13]* Skin Contact: Immediately wash the affected area with soap and plenty of water. [13]* Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. [13]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [13]
References
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents.
-
1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone. (2009). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. (n.d.). European Patent Office. Retrieved February 20, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 20, 2026, from [Link]
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Ethanone, 2,2,2-trifluoro-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.
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Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)- [13C NMR]. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]
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Ethanone, 2,2,2-trifluoro-1-phenyl- [IR Spectrum]. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
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Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. (2014). Organic Syntheses. Retrieved February 20, 2026, from [Link]
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MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. (2018). Capot Chemical. Retrieved February 20, 2026, from [Link]
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